

gas chromatography-mass spectrometry (GC-MS) analysis of "3-Propylhept-2-enal"

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Compound of Interest

Compound Name: 3-Propylhept-2-enal

Cat. No.: B15175848

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Application Notes & Protocols for the GC-MS Analysis of 3-Propylhept-2-enal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of **3-Propylhept-2-enal** using Gas Chromatography-Mass Spectrometry (GC-MS). **3-Propylhept-2-enal** (CAS No. 84712-89-0) is a volatile organic compound with the molecular formula C10H18O.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices.

Overview of Analytical Approaches

The analysis of volatile aldehydes like **3-Propylhept-2-enal** by GC-MS can be approached in two primary ways, depending on the sample matrix and the required sensitivity:

- Direct Headspace Analysis: This technique is suitable for the analysis of volatile compounds in liquid or solid samples. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS.[2][3] This method is advantageous as it minimizes matrix effects and requires minimal sample preparation.[3][4]
- Derivatization followed by Liquid Injection: To improve chromatographic properties and detection sensitivity, aldehydes can be chemically derivatized.[5][6] A common derivatizing



agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are highly responsive to electron capture detection and provide characteristic mass spectra.[7][8]

The choice between these methods will depend on the specific application, the concentration of the analyte, and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes key quantitative data for **3-Propylhept-2-enal** and its isomer, which can be used as a reference for method development.

Parameter	Value	Source
Compound Name	3-Propylhept-2-enal	
CAS Number	84712-89-0	[1]
Molecular Formula	C10H18O	[1]
Molecular Weight	154.25 g/mol	[1]
Isomer for Reference	(E)-2-Propylhept-2-enal	
Retention Index (non-polar column)	~1177	[9][10]
Retention Index (polar column)	~1503	[9][10]

Note: Retention indices are for the isomer (E)-2-Propylhept-2-enal and should be used as an estimation for method development for **3-Propylhept-2-enal**. Actual retention times will vary depending on the specific GC column and analytical conditions.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of **3-Propylhept-2-enal** is expected to show characteristic fragmentation patterns for α,β -unsaturated aldehydes. The major fragmentation pathways include α -cleavage and McLafferty rearrangement.[11][12]



m/z	Predicted Fragment Ion	Fragmentation Pathway
154	[M]+•	Molecular Ion
125	[M - CHO]+	Loss of the formyl group (α-cleavage)
111	[M - C3H7]+	Loss of a propyl radical
97	[M - C4H9]+	Cleavage of the butyl group
83	Further fragmentation	
69	Further fragmentation	_
55	Further fragmentation	
41	[C3H5]+	Propyl fragment
29	[CHO]+	Formyl cation (α-cleavage)

Note: This is a predicted fragmentation pattern. Actual mass spectra should be confirmed with a certified reference standard.

Experimental Protocols

This protocol is suitable for the rapid screening of **3-Propylhept-2-enal** in liquid or solid samples.

Sample Preparation:

- Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a headspace vial (e.g., 20 mL).
- If required, add an appropriate internal standard.
- Immediately seal the vial with a PTFE-lined septum and aluminum cap.

GC-MS Parameters:

· GC System: Agilent 7890B or equivalent



• MS System: Agilent 5977A or equivalent

• Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent non-polar column

Headspace Autosampler:

Oven Temperature: 90°C

Loop Temperature: 100°C

Transfer Line Temperature: 110°C

Incubation Time: 15 minutes

o Injection Volume: 1 mL

· GC Conditions:

Inlet Temperature: 250°C

Carrier Gas: Helium, constant flow at 1.0 mL/min

Oven Program:

Initial Temperature: 40°C, hold for 2 minutes

Ramp: 10°C/min to 250°C

■ Hold: 5 minutes at 250°C

· MS Conditions:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Energy: 70 eV

Scan Range: m/z 35-350



This protocol offers higher sensitivity and is suitable for trace-level analysis.

Derivatization Procedure:

- Prepare a standard solution of 3-Propylhept-2-enal and a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate).
- In a reaction vial, mix the sample or standard with the PFBHA solution.
- Add a catalyst if necessary (e.g., a small amount of pyridine).
- Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to ensure complete reaction.
- After cooling, the resulting PFBHA-oxime derivative can be extracted with a non-polar solvent (e.g., hexane) if necessary.

GC-MS Parameters:

- GC System: Agilent 7890B or equivalent
- MS System: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- · GC Conditions:
 - Inlet Temperature: 270°C (splitless injection)
 - Injection Volume: 1 μL
 - Carrier Gas: Helium, constant flow at 1.2 mL/min
 - Oven Program:
 - Initial Temperature: 60°C, hold for 1 minute
 - Ramp: 15°C/min to 280°C



■ Hold: 10 minutes at 280°C

• MS Conditions:

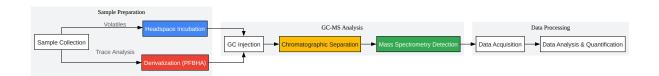
Ion Source Temperature: 230°C

• Quadrupole Temperature: 150°C

Ionization Energy: 70 eV

 Scan Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the PFBHAoxime derivative.

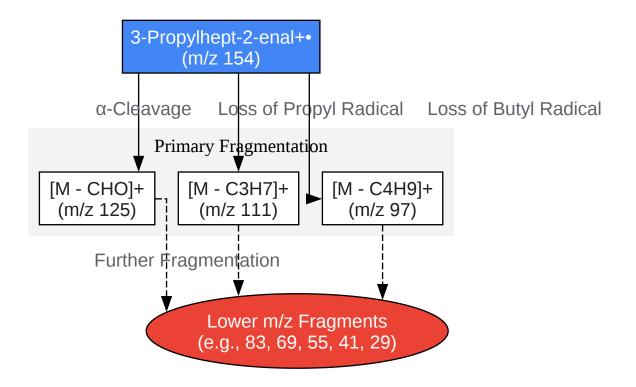
Visualizations



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Caption: General workflow for the GC-MS analysis of **3-Propylhept-2-enal**.





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Caption: Predicted fragmentation pathway of **3-Propylhept-2-enal** in EI-MS.

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